2-(7-Bromo-1H-indol-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Bromo-1H-indol-2-YL)ethanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and an ethanamine side chain at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-1H-indol-2-YL)ethanamine typically involves the bromination of indole followed by the introduction of the ethanamine side chain. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 7-bromoindole. The subsequent step involves the reaction of 7-bromoindole with ethylamine under basic conditions to introduce the ethanamine side chain .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Bromo-1H-indol-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(7-Bromo-1H-indol-2-YL)ethanoic acid.
Reduction: Formation of 2-(7-Bromo-1H-indol-2-YL)ethanol.
Substitution: Formation of 2-(7-Substituted-1H-indol-2-YL)ethanamine.
Wissenschaftliche Forschungsanwendungen
2-(7-Bromo-1H-indol-2-YL)ethanamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(7-Bromo-1H-indol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-1H-indole-3-ethanamine
- 7-Bromo-1H-indole-2-carboxylic acid
- 7-Bromo-1H-indole-2-methanol
Comparison
2-(7-Bromo-1H-indol-2-YL)ethanamine is unique due to the presence of the ethanamine side chain at the 2nd position, which imparts distinct chemical and biological properties. Compared to 7-Bromo-1H-indole-3-ethanamine, the position of the ethanamine side chain significantly affects the compound’s reactivity and interaction with biological targets. The presence of the bromine atom at the 7th position also enhances its potential as a versatile building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
53590-68-4 |
---|---|
Molekularformel |
C10H11BrN2 |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
2-(7-bromo-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11BrN2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,13H,4-5,12H2 |
InChI-Schlüssel |
KEJSCYIKASMWRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.